Cas no 1807067-53-3 (Ethyl 3-chloromethyl-2-cyano-6-(trifluoromethyl)benzoate)

Ethyl 3-chloromethyl-2-cyano-6-(trifluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-chloromethyl-2-cyano-6-(trifluoromethyl)benzoate
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- Inchi: 1S/C12H9ClF3NO2/c1-2-19-11(18)10-8(6-17)7(5-13)3-4-9(10)12(14,15)16/h3-4H,2,5H2,1H3
- InChI Key: VDKVKYSWSVCMIY-UHFFFAOYSA-N
- SMILES: ClCC1C=CC(C(F)(F)F)=C(C(=O)OCC)C=1C#N
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 377
- XLogP3: 3.1
- Topological Polar Surface Area: 50.1
Ethyl 3-chloromethyl-2-cyano-6-(trifluoromethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015018361-1g |
Ethyl 3-chloromethyl-2-cyano-6-(trifluoromethyl)benzoate |
1807067-53-3 | 97% | 1g |
1,460.20 USD | 2021-06-18 |
Ethyl 3-chloromethyl-2-cyano-6-(trifluoromethyl)benzoate Related Literature
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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5. Book reviews
Additional information on Ethyl 3-chloromethyl-2-cyano-6-(trifluoromethyl)benzoate
Ethyl 3-chloromethyl-2-cyano-6-(trifluoromethyl)benzoate (CAS No. 1807067-53-3): A Comprehensive Overview
Ethyl 3-chloromethyl-2-cyano-6-(trifluoromethyl)benzoate, identified by its CAS number 1807067-53-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its complex aromatic structure, exhibits a unique combination of functional groups that make it a promising candidate for various biochemical applications.
The molecular structure of Ethyl 3-chloromethyl-2-cyano-6-(trifluoromethyl)benzoate consists of a benzoate backbone substituted with a cyano group at the 2-position, a chloromethyl group at the 3-position, and a trifluoromethyl group at the 6-position. This arrangement of substituents imparts distinct chemical properties to the molecule, including enhanced reactivity and potential biological activity. The presence of the cyano group, in particular, is known to influence the electronic properties of the aromatic ring, making it susceptible to nucleophilic substitution reactions.
In recent years, Ethyl 3-chloromethyl-2-cyano-6-(trifluoromethyl)benzoate has been studied for its potential applications in drug discovery and development. The trifluoromethyl group, a common moiety in many bioactive compounds, is known to improve metabolic stability and binding affinity to biological targets. This feature makes it an attractive scaffold for designing novel therapeutic agents. Additionally, the chloromethyl group provides a reactive site for further functionalization, allowing chemists to tailor the molecule for specific biological functions.
One of the most intriguing aspects of Ethyl 3-chloromethyl-2-cyano-6-(trifluoromethyl)benzoate is its role in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop intermediates for various drug classes, including antiviral and anticancer agents. The cyano group, for instance, can be hydrolyzed to form a carboxylic acid, which can then be further modified to introduce additional pharmacological functionalities.
Recent studies have also explored the pharmacokinetic properties of Ethyl 3-chloromethyl-2-cyano-6-(trifluoromethyl)benzoate and its derivatives. These investigations have highlighted the compound's potential for oral bioavailability and tissue distribution, which are critical factors in drug development. The trifluoromethyl group has been shown to enhance lipophilicity, thereby improving membrane permeability and absorption rates. This property is particularly valuable in designing drugs that require rapid entry into systemic circulation.
The synthesis of Ethyl 3-chloromethyl-2-cyano-6-(trifluoromethyl)benzoate involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the bromination or chlorination of a suitable benzoic acid derivative followed by nucleophilic substitution with cyanide salts. The introduction of the trifluoromethyl group is often achieved through metal-catalyzed cross-coupling reactions or direct fluorination techniques. Each step in the synthesis must be carefully optimized to ensure high yield and purity.
In terms of industrial applications, Ethyl 3-chloromethyl-2-cyano-6-(trifluoromethyl)benzoate serves as a valuable building block for fine chemicals and specialty materials. Its versatility in chemical transformations makes it useful in producing high-value intermediates for agrochemicals and advanced materials science. The compound's ability to undergo selective functionalization allows chemists to design molecules with tailored properties for specific industrial needs.
The safety profile of Ethyl 3-chloromethyl-2-cyano-6-(trifluoromethyl)benzoate is another important consideration in its handling and application. While not classified as a hazardous material under standard regulatory guidelines, proper precautions must be taken during synthesis and handling due to its reactivity and potential health effects. Personal protective equipment (PPE), such as gloves and safety goggles, should be used when working with this compound to minimize exposure risks.
Future research directions for Ethyl 3-chloromethyl-2-cyano-6-(trifluoromethyl)benzoate include exploring its potential as an antitumor agent and developing novel derivatives with enhanced therapeutic efficacy. The compound's structural features provide a rich framework for medicinal chemists to innovate and discover new treatments for various diseases. Collaborative efforts between academic researchers and pharmaceutical companies are essential to accelerate these developments.
In conclusion, Ethyl 3-chloromethyl-2-cyano-6-(trifluoromethyl)benzoate (CAS No. 1807067-53-3) is a multifaceted compound with significant potential in pharmaceutical chemistry and industrial applications. Its unique structural features make it a valuable tool for drug discovery and material science research. As advancements continue in synthetic methodologies and computational chemistry, the utility of this compound is expected to expand further, contributing to innovative solutions in healthcare and technology.
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